REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[N:5]=[N:4][N:3]=1.[CH2:13]([N:15](CC)[CH2:16][CH3:17])[CH3:14].ClC(OCC(C)C)=O.C(NCC)C>CN(C)C=O>[CH2:13]([N:15]([CH2:16][CH3:17])[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][N:6]1[C:2]([CH3:1])=[N:3][N:4]=[N:5]1)[CH3:14]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=NN1CCCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Dimethylformamide is distilled off
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography (silica gel made of Merck & Co.)
|
Type
|
WASH
|
Details
|
The column is eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CCCN1N=NN=C1C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |